![molecular formula C10H12INO2 B106270 N-(4-ethoxyphenyl)-2-iodoacetamide CAS No. 17641-13-3](/img/structure/B106270.png)
N-(4-ethoxyphenyl)-2-iodoacetamide
Overview
Description
N-(4-ethoxyphenyl)-2-iodoacetamide is an organic compound that features an ethoxy group attached to a phenyl ring, which is further connected to an iodoacetamide moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-iodoacetamide typically involves the iodination of an acetamide derivative. One common method is the reaction of 4-ethoxyaniline with iodoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-(4-ethoxyphenyl)-2-aminoacetamide derivative.
Scientific Research Applications
Chemistry
N-(4-ethoxyphenyl)-2-iodoacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is essential in developing new chemical entities.
Biology
In biological research, this compound can be utilized to modify proteins or peptides through iodination. This modification is crucial for studying protein functions and interactions, especially regarding cysteine residues that play significant roles in enzyme activity and signaling pathways.
Industry
The compound can also be leveraged in the production of specialty chemicals and materials , where its unique properties can enhance product performance.
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies show significant cytotoxic effects on MCF-7 breast cancer cells, indicating potential therapeutic applications.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
9h | MCF-7 | 10 | Inhibition of tubulin polymerization |
9q | MDA-MB-231 | 23 | Interaction at the colchicine-binding site |
CA-4 | MCF-7 | 3.9 | Antimitotic properties |
These findings suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known antitumor agents.
Protein Modification Studies
This compound has been studied for its ability to selectively target cysteine residues in proteins. Such modifications can alter enzyme activity and signaling pathways critical in cancer progression.
Case Studies and Research Findings
- Study on Antitumor Activity : A study demonstrated that derivatives with ethoxy substituents showed enhanced antiproliferative effects compared to methoxy counterparts, emphasizing the importance of structural modifications on biological activity.
- Mechanistic Insights : Research revealed that compounds like this compound could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that electron-donating groups such as ethoxy at the para position significantly increase biological activity compared to other substituents.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-iodoacetamide involves its ability to act as an alkylating agent. The iodoacetamide moiety can react with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This alkylation can modify the activity of the target proteins, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug that shares the ethoxyphenylacetamide structure but lacks the iodine atom.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with a similar ethoxyphenyl group but different core structures.
Uniqueness
N-(4-ethoxyphenyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.
Biological Activity
N-(4-ethoxyphenyl)-2-iodoacetamide is a compound that has garnered attention in biological research due to its potential as an alkylating agent, particularly in the modification of proteins and DNA. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an ethoxy group attached to a phenyl ring and an iodoacetamide functional group. Its molecular formula is with a melting point ranging from 134 to 137.5 °C and a density of approximately 1.24 g/cm³. The presence of the iodine atom enhances its reactivity, particularly in biological systems, making it a valuable tool for modifying cysteine residues in proteins.
The primary mode of action for this compound involves the selective modification of cysteine residues in proteins. This modification can lead to significant changes in protein function and stability, which are critical for understanding its therapeutic potential. The compound's ability to act as an alkylating agent allows it to introduce alkyl groups into biomolecules, thereby influencing various biological pathways.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
9h | MCF-7 | 10 | Inhibition of tubulin polymerization |
9q | MDA-MB-231 | 23 | Interaction at the colchicine-binding site |
CA-4 | MCF-7 | 3.9 | Antimitotic properties |
These findings suggest that this compound may also induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known antitumor agents .
Protein Modification Studies
In addition to its antiproliferative properties, this compound has been studied for its ability to modify specific proteins involved in disease pathways. For example, it has been shown to selectively target cysteine residues, which can alter the activity of enzymes and signaling proteins critical in cancer progression. Such modifications are essential for understanding the compound's therapeutic applications.
Case Studies and Research Findings
Numerous studies have explored the biological implications of iodoacetamide derivatives, including this compound:
- Study on Antitumor Activity : A recent study demonstrated that derivatives with ethoxy substituents showed enhanced antiproliferative effects compared to their methoxy counterparts. This highlights the importance of structural modifications on biological activity .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds like this compound could inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of electron-donating groups such as ethoxy at the para position significantly increases biological activity compared to other substituents .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-iodoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCZKIUZVWRBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170133 | |
Record name | p-Acetophenetidide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-13-3 | |
Record name | p-Acetophenetidide, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetophenetidide, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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